molecular formula C16H16O2 B14675844 3-Hydroxy-1,2-diphenylbutan-1-one CAS No. 38384-57-5

3-Hydroxy-1,2-diphenylbutan-1-one

Cat. No.: B14675844
CAS No.: 38384-57-5
M. Wt: 240.30 g/mol
InChI Key: YNWZPTLFAUCYOI-UHFFFAOYSA-N
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Description

3-Hydroxy-1,2-diphenylbutan-1-one is an organic compound with the molecular formula C16H16O2 It is a derivative of butanone, featuring two phenyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,2-diphenylbutan-1-one can be achieved through several methods. One common approach involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by the reduction of the resulting chalcone. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,2-diphenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

3-Hydroxy-1,2-diphenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-1,2-diphenylbutan-1-one exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity, allowing it to participate in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1,3-diphenylbutan-1-one: This compound is structurally similar but differs in the position of the hydroxyl group.

    1,2-Diphenylethanol: Another related compound with a hydroxyl group and two phenyl groups.

Uniqueness

3-Hydroxy-1,2-diphenylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

38384-57-5

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-hydroxy-1,2-diphenylbutan-1-one

InChI

InChI=1S/C16H16O2/c1-12(17)15(13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12,15,17H,1H3

InChI Key

YNWZPTLFAUCYOI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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